Juglone
Overview
Description
Juglone, also known as 5-hydroxy-1,4-naphthalenedione, is a naturally occurring phenolic compound with the molecular formula C10H6O3. It is primarily found in the leaves, roots, husks, and bark of plants in the Juglandaceae family, particularly the black walnut (Juglans nigra). This compound is known for its allelopathic properties, which means it can inhibit the growth of surrounding plants .
Mechanism of Action
Target of Action
Juglone, a natural product found in walnut trees and other plants, has been reported to possess cytotoxic properties against various cancer cell lines . It has been shown to target multiple key enzymes, including cystathionine γ-synthase (HpCGS), malonyl-CoA:acyl carrier protein , and others involved in apoptosis, cell cycle, and metabolism pathway .
Mode of Action
This compound exerts its effect by inhibiting certain enzymes needed for metabolic function . This inhibition leads to an abnormal redox state, which is associated with various diseases including cancer . This compound has been found to induce autophagy and inhibit cell migration and endoplasmic reticulum stress , which are new hallmarks of cancer treatment .
Biochemical Pathways
This compound’s mode of action involves several biochemical pathways. It has been found to activate the reactive oxygen species (ROS)-mediated PI3K/Akt pathway , leading to apoptosis in non-small cell lung cancer cells . Additionally, this compound has been found to induce ferroptosis, a novel iron-dependent cell death pathway . The biosynthesis of this compound’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway .
Pharmacokinetics
It also increases intracellular ROS and malondialdehyde (MDA) levels, but suppresses glutathione peroxidase 4 (GPX4) and superoxide dismutase (SOD) activities .
Result of Action
This compound’s action results in several molecular and cellular effects. It has been shown to arrest the cell cycle, induce apoptosis, increase the cleavage of caspase 3 and the protein expression of Bax and Cyt c, and decrease the protein expression of Bcl-2 and caspase-3 . It also causes significant changes in transcript levels of genes related to cell growth, cell wall formation, chemical detoxification, abiotic stress response, and epigenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. This compound is released into the soil through decaying litterfall, root contact, or rain leaching from its drip line, and is responsible for the detrimental effects elicited by black walnut on other species . The environmental impact of this compound also needs to be considered
Biochemical Analysis
Biochemical Properties
Juglone functions as an allelochemical when released from trees in the walnut family into the rhizosphere . It has been isolated from several Juglandaceae members . This compound is excreted from roots and exuded from litterfall in its reduced form, hydrothis compound .
Cellular Effects
This compound induces reactive oxygen species production and calcium accumulation . It also causes significant DNA and chromosome damage in the genome of insect hemocytes . Increase in MDA levels and DNA damage indicate that this compound-dependent oxidative stress occurs in the larval body .
Molecular Mechanism
It is known to induce oxidative stress and genotoxic stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This compound expressed changes in antioxidant enzyme activities and induced lipid peroxidation in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juglone can be synthesized through various methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using reagents such as silver oxide or potassium permanganate. Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone .
Industrial Production Methods: Industrial extraction of this compound often involves the use of microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) from plant materials. For instance, a combined ultrasonic and microwave method has been employed to extract this compound from walnut green husk (Juglans nigra), optimizing conditions such as solvent type, solvent-to-sample ratio, ultrasonic power, and microwave power .
Chemical Reactions Analysis
Types of Reactions: Juglone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound yields hydrothis compound, which is the compound found in walnut plants.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or silver oxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxythis compound.
Reduction: Hydrothis compound.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Juglone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye for fabrics and inks.
Biology: Studied for its allelopathic effects on plant growth and its role in plant defense mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and antifungal properties.
Industry: Used as a natural herbicide and as a biocide in organic farming and pest control.
Comparison with Similar Compounds
Lawsone: Found in henna leaves and used as a dye.
Plumbagin: Found in the roots of Plumbago species and known for its anticancer properties.
Juglone’s unique combination of allelopathic effects, diverse chemical reactivity, and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
5-hydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPYUDDGWXQXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0031504 | |
Record name | Juglone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-39-0 | |
Record name | Juglone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Juglone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | juglone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | juglone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Juglone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0031504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JUGLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Q80SK9L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
Record name | Juglone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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